molecular formula C13H9BrCl2O B14028770 1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene

Cat. No.: B14028770
M. Wt: 332.0 g/mol
InChI Key: VHJYGUUMLJPKDU-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with benzyloxy, bromo, and dichloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and halogen exchange reactions. The starting material, 4-tert-octylphenol, undergoes bromination to introduce the bromo group. This is followed by benzyl protection to form the benzyloxy group. Finally, a halogen exchange reaction is performed to introduce the dichloro groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of column chromatography for purification is common to ensure the removal of by-products .

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and dichloro groups can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzyloxy)-4-bromo-2,5-dichlorobenzene is unique due to the presence of both bromo and dichloro groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H9BrCl2O

Molecular Weight

332.0 g/mol

IUPAC Name

1-bromo-2,5-dichloro-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

VHJYGUUMLJPKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Br)Cl

Origin of Product

United States

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